Eletriptan-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-ZDRPVFGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gold Standard: Deuterated Eletriptan as an Internal Standard in Bioanalytical Quantification
For Immediate Release
This technical guide provides an in-depth overview of the application of deuterated eletriptan as an internal standard for the quantitative analysis of eletriptan in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolism studies of eletriptan.
Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Accurate and precise quantification of eletriptan in complex biological samples is crucial for assessing its efficacy and safety. The use of a stable isotope-labeled internal standard, such as deuterated eletriptan, is the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The Rationale for a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, 13C, 15N), are considered the most effective for LC-MS/MS assays.[1][2] Deuterated eletriptan (e.g., Eletriptan-d5) is chemically identical to eletriptan, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[3][4] The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer, providing a reliable means to correct for variations in the analytical process.[1]
Experimental Methodology: A Representative LC-MS/MS Protocol
While specific published methods detailing the use of deuterated eletriptan are not widely available, a robust LC-MS/MS method can be established based on existing protocols for eletriptan quantification that utilize analogous internal standards.[5][6][7] The following protocol is a representative example.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (e.g., Eletriptan-d5 in methanol).
-
Briefly vortex the sample.
-
Add 100 µL of a suitable buffer (e.g., 0.5 N sodium hydroxide) and vortex.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation (e.g., Ascentis Express C18, 50 × 4.6 mm, 2.7 µm).[5][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 40:60 (v/v) 0.1% formic acid:methanol.[5][6]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[5][6]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for eletriptan and its deuterated analog.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]+) to a specific product ion after collision-induced dissociation.
Quantitative Data and Method Validation
The following tables summarize typical quantitative parameters and validation results for an LC-MS/MS method for eletriptan. The values for deuterated eletriptan are projected based on its chemical structure and the principles of mass spectrometry.
Table 1: Mass Spectrometric Parameters for Eletriptan and Deuterated Eletriptan (Eletriptan-d5)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eletriptan | 383.2 | 84.3 |
| Eletriptan-d5 | 388.2 | 84.3 or 89.3* |
*The product ion for Eletriptan-d5 would depend on the position of the deuterium labels. Assuming the fragmentation pattern is similar, the core fragment may or may not retain the deuterium atoms.
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | 1.4 - 9.2% |
| Inter-day Precision (%RSD) | 4.4 - 5.5% |
| Accuracy | 96.8 - 103% |
| Recovery | > 85% |
Data adapted from a study using a structural analog as an internal standard.[5][6]
Visualizing the Workflow and Mechanism
Diagram 1: Bioanalytical Workflow for Eletriptan Quantification
Caption: A typical workflow for the quantification of eletriptan in plasma using a deuterated internal standard.
Diagram 2: Eletriptan's Signaling Pathway in Migraine Treatment
Caption: The signaling pathway of eletriptan, illustrating its agonist activity at 5-HT1B/1D receptors.
Conclusion
The use of deuterated eletriptan as an internal standard represents the most robust and reliable approach for the bioanalysis of eletriptan. Its ability to accurately correct for analytical variability ensures the generation of high-quality data essential for regulatory submissions and clinical decision-making. The methodologies and principles outlined in this guide provide a comprehensive framework for the development and validation of such assays.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. waters.com [waters.com]
- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Eletriptan-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the stability and storage conditions for Eletriptan-d3. Specific stability data for the deuterated form, this compound, is not extensively available in public literature. Therefore, this guide is largely based on the comprehensive stability and degradation studies conducted on its non-deuterated counterpart, Eletriptan hydrobromide. The structural similarity and the nature of deuterium substitution suggest that the stability profile of this compound will be highly comparable to that of Eletriptan hydrobromide.
Introduction
Eletriptan is a second-generation selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1] this compound is a deuterated analog of Eletriptan, where three hydrogen atoms on the N-methyl group of the pyrrolidine ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity and the accuracy of experimental results.
Recommended Storage Conditions
Based on the storage guidelines for the commercial Eletriptan hydrobromide product (Relpax®), the following storage conditions are recommended for this compound to maintain its long-term stability:
| Parameter | Recommended Condition |
| Temperature | Room temperature, 20°C to 25°C (68°F to 77°F) |
| Light | Protect from light |
| Moisture | Store in a dry place |
| Container | A well-closed container |
These conditions are intended to prevent degradation from thermal stress, photolysis, and hydrolysis.
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following sections summarize the stability of Eletriptan hydrobromide under various stress conditions, which is expected to be indicative of this compound's stability.
Summary of Forced Degradation Data
The following table summarizes the results from various forced degradation studies on Eletriptan hydrobromide.
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, up to 24 hours at 40-75°C | Susceptible to degradation.[2][3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, up to 24 hours at 40-75°C | Susceptible to degradation.[2][3] |
| Oxidative Degradation | 3% to 15% H2O2, up to 48 hours | Generally stable; minimal to no degradation observed.[2][3] |
| Thermal Degradation | 60°C to 75°C, up to 24 hours (in solution and solid state) | Shows some degradation at elevated temperatures.[2] |
| Photolytic Degradation | Exposure to sunlight (e.g., 60,000-70,000 lux) for 24 hours | Degradation observed, indicating light sensitivity. |
Degradation Pathways
Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4] The major active metabolite is the N-demethylated form of Eletriptan.[1] Other minor metabolites include the N-oxide and the indole acetic acid derivative.[1] Under forced degradation conditions, various degradation products can be formed, though Eletriptan is noted to be relatively stable under oxidative stress.[2][3]
Figure 1: Simplified metabolic pathway of Eletriptan.
Experimental Protocols for Stability Testing
The development of a stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Figure 2: Experimental workflow for forced degradation studies.
Example RP-HPLC Method Parameters
Several RP-HPLC methods have been developed and validated for the analysis of Eletriptan and its degradation products. The following table summarizes typical parameters from a published stability-indicating method.
| Parameter | Description |
| Column | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) |
| Mobile Phase | Acetonitrile:Triethylamine (TEA):Tetrahydrofuran (THF) (50:25:25, v/v/v), pH adjusted to 6.3 with 1% orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Retention Time | Approximately 4.85 min |
Another study utilized a C18 column with a mobile phase of methanol and a triethylamine (TEA) solution in water (pH 6.52) in a 30:70 (v/v) ratio, with detection at 225 nm.[2][3] These methods demonstrate the ability to separate Eletriptan from its degradation products, confirming their utility as stability-indicating assays.
Conclusion
While specific stability data for this compound is not widely published, the extensive information available for Eletriptan hydrobromide provides a strong basis for its handling and storage. This compound is expected to be stable when stored at room temperature, protected from light and moisture. It is susceptible to degradation under acidic, basic, photolytic, and thermal stress, but shows high stability against oxidation. For quantitative analysis and stability studies, a validated stability-indicating RP-HPLC method is recommended. Researchers and drug development professionals should adhere to these guidelines to ensure the integrity and reliability of this compound in their studies.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Eletriptan-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eletriptan-d3, a deuterated isotopologue of the selective serotonin 5-HT1B/1D receptor agonist, Eletriptan. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Core Compound Data: this compound
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1287040-94-1 | |
| Molecular Formula | C22H23D3N2O2S | |
| Molecular Weight | 385.54 g/mol | [1] |
| Synonyms | 3-[[(2R)-1-Methyl-d3-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole, UK-116044-d3, Relpax-d3 | |
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | [1] |
Mechanism of Action and Signaling Pathways
Eletriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in the treatment of migraine is attributed to two primary mechanisms:
-
Cranial Vasoconstriction : Activation of 5-HT1B receptors located on the smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.
-
Inhibition of Neuronal Signaling : Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the generation of migraine pain.
Both 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gi/o family. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Below are diagrams illustrating the primary signaling pathway of Eletriptan and a logical workflow for its characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay for 5-HT1B Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1B receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [3H]-GR125743 or another suitable 5-HT1B/1D radioligand.
-
Non-specific Ligand: 10 µM Serotonin or unlabeled Eletriptan.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (5-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Functional cAMP Assay for Gi-coupled Receptors
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of 5-HT1B/1D receptor activation.[2]
Materials:
-
Cells: CHO or HEK293 cells expressing the human 5-HT1B or 5-HT1D receptor.
-
Stimulation Buffer: HBSS or DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15 minutes at 37°C.
-
Add forskolin (final concentration of 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a concentration-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
In Vitro CGRP Release Assay from Trigeminal Neurons
This protocol assesses the ability of this compound to inhibit the release of CGRP from cultured trigeminal ganglion neurons, a key mechanism in its anti-migraine effect.[3][4][5]
Materials:
-
Primary Trigeminal Ganglion Cultures: Isolated from neonatal or adult rodents.
-
Release Buffer: Krebs-Ringer-HEPES buffer.
-
Depolarizing Agent: 60 mM KCl to stimulate neurotransmitter release.
-
CGRP ELISA Kit.
Procedure:
-
Culture trigeminal ganglion neurons for 5-7 days.
-
Wash the cells twice with release buffer.
-
Pre-incubate the cells with various concentrations of this compound for 20-30 minutes.
-
Stimulate CGRP release by replacing the medium with release buffer containing 60 mM KCl (with or without this compound) for 10 minutes. A control group without KCl stimulation is used to measure basal release.
-
Collect the supernatant for CGRP measurement.
-
Quantify the amount of CGRP in the supernatant using a CGRP ELISA kit according to the manufacturer's instructions.
-
Express the results as a percentage of KCl-stimulated CGRP release and determine the inhibitory effect of this compound.
Conclusion
This compound serves as a valuable tool for pharmacokinetic and metabolic studies of Eletriptan. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its binding affinity, functional activity, and physiological effects at the cellular level. These methods are fundamental for researchers in pharmacology and drug development investigating the therapeutic potential of 5-HT1B/1D receptor agonists.
References
- 1. This compound | C22H26N2O2S | CID 71316312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 4. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]
- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Eletriptan-d3
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for Eletriptan-d3, a deuterated analog of the migraine therapeutic, Eletriptan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on supplier specifications, analytical methodologies, and the core signaling pathways associated with Eletriptan's mechanism of action.
Commercial Supplier Specifications for this compound
For researchers sourcing this compound for analytical or research purposes, several commercial suppliers provide this stable isotope-labeled compound. The following table summarizes key quantitative data from a selection of suppliers. It is important to note that product specifications can change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Notes |
| MedChemExpress | This compound | 1287040-94-1 | C₂₂H₂₃D₃N₂O₂S | 385.54 | Not specified | Not specified | Labeled Eletriptan hydrobromide. |
| Pharmaffiliates | This compound | 1287040-94-1 | C₂₂H₂₃D₃N₂O₂S | 385.54 | Not specified | Not specified | Labeled Eletriptan, a serotonin 5-HT1B/1D receptor agonist. |
| Axios Research | rac-Eletriptan-d3 HBr | Not Available | C₂₂H₂₃D₃N₂O₂S·HBr | 385.54 + 80.91 | Not specified | Not specified | Used as a reference standard. |
| Sussex Research | Eletriptan-d5 | 1126745-65-0 | C₂₂H₂₁D₅N₂O₂S·HCl | 424.01 | >95% (HPLC) | >95% | Note: This is Eletriptan-d5. Data for d3 was not available. |
Mechanism of Action and Signaling Pathway
Eletriptan is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in the treatment of acute migraine is attributed to two primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction. This counteracts the vasodilation that is characteristic of a migraine attack.
-
Inhibition of Neurogenic Inflammation: Eletriptan stimulates 5-HT1D receptors on presynaptic trigeminal nerve endings. This activation inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of the pain and inflammation associated with migraines.
The following diagram illustrates the proposed signaling pathway for Eletriptan.
Caption: Eletriptan's dual action on 5-HT1B and 5-HT1D receptors to alleviate migraine.
Experimental Protocols: Analytical Methods for Eletriptan
The quantification and analysis of Eletriptan, and by extension its deuterated isotopologues like this compound, are crucial for research and quality control. This compound is often employed as an internal standard in mass spectrometry-based assays due to its similar chemical properties to the unlabeled drug, but distinct mass. Several analytical techniques have been reported for the determination of Eletriptan in various matrices.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of Eletriptan is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Objective: To separate and quantify Eletriptan in bulk drug or pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column is typically used as the stationary phase (e.g., Alligent-1100 C18 or Phenomenex Chromosil C18).
-
Mobile Phase: A mixture of organic solvents and aqueous buffers. A representative mobile phase could consist of Acetonitrile, Triethylamine (TEA), and Tetrahydrofuran (THF) in a ratio of 50:25:25 (v/v/v), with the pH adjusted to 6.3 using orthophosphoric acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength of 228 nm or 234 nm.
-
Quantification: The concentration of Eletriptan is determined by comparing the peak area of the sample to that of a standard of known concentration. Linearity is often established in a range such as 30-100 µg/mL.
The following diagram outlines a general workflow for the HPLC analysis of Eletriptan.
An In-depth Technical Guide to the Safety Data of Eletriptan-d3
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Eletriptan and its deuterated form, Eletriptan-d3. This data is essential for understanding the compound's behavior in various experimental and environmental settings.
| Property | Eletriptan | This compound | Data Source(s) |
| Molecular Formula | C₂₂H₂₆N₂O₂S | C₂₂H₂₃D₃N₂O₂S | [1][2] |
| Molecular Weight | 382.5 g/mol | 385.5 g/mol | [1][3] |
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | [1][3] |
| Appearance | Yellow Foam | Not specified | [4] |
| Solubility | Readily soluble in water (as hydrobromide salt) | Not specified | [5] |
| Log P | 3.9 (experimental), 1.78 to 4.1 (predicted) | 4.1 (predicted) | [1][2] |
| Half-life | Approximately 4 hours | Not specified | [6][7] |
| Bioavailability | Approximately 50% | Not specified | [7][8] |
Section 2: Toxicological Data
The toxicological profile of Eletriptan provides critical insights into its potential hazards. The following table is a compilation of data from various safety data sheets.
| Toxicity Endpoint | Observation | Data Source(s) |
| Acute Oral Toxicity | Harmful if swallowed.[9] At 1000 mg/kg, death occurred in mice and rats, preceded by signs of central nervous system effects. | [9][10] |
| Eye Irritation | Causes serious eye damage.[9] May be irritating to eyes based on intranasal and subcutaneous studies. | [9][10] |
| Skin Irritation | Generally does not irritate the skin. Dust may cause irritation to cut or abraded skin. | [9][10] |
| Inhalation Toxicity | High doses of eletriptan hemisulfate via intranasal installation in rats and dogs caused adverse effects. Dust may cause irritation. | [10] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [10] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [9][10] |
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological studies are not fully described in the available safety data sheets. However, the documents allude to standard methodologies. For instance, acute toxicity is likely determined using standard OECD guidelines (e.g., OECD 420, 423, or 425 for oral toxicity). These protocols typically involve the administration of the substance to animals (commonly rats or mice) at various dose levels to determine the LD50 (the dose lethal to 50% of the test population). Observations of clinical signs of toxicity and post-mortem examinations are also standard procedures.
For eye and skin irritation studies, methods similar to OECD Guidelines 405 (Acute Eye Irritation/Corrosion) and 404 (Acute Dermal Irritation/Corrosion) are generally employed, often using rabbits as the test subjects.
Section 4: Mechanism of Action and Signaling Pathway
Eletriptan is a selective serotonin receptor agonist with a high affinity for the 5-HT(1B) and 5-HT(1D) receptors.[7][8] Its therapeutic effect in the treatment of migraines is attributed to three key actions:
-
Vasoconstriction of Cranial Blood Vessels: Agonism of 5-HT(1B) receptors on the smooth muscle of cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[7][8]
-
Inhibition of Pro-inflammatory Neuropeptide Release: Activation of 5-HT(1D) receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP and substance P.[7]
-
Inhibition of Central Pain Transmission: Eletriptan is thought to modulate pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[7]
The primary metabolism of Eletriptan is mediated by the cytochrome P450 enzyme CYP3A4.[5][8]
Caption: Eletriptan's mechanism of action in migraine relief.
Section 5: Exposure Controls and Personal Protection
When handling this compound in a research or occupational setting, it is crucial to adhere to the following safety measures to minimize exposure.
| Control Parameter | Recommendation | Data Source(s) |
| Engineering Controls | Use adequate ventilation. If dust is generated, use process enclosures or local exhaust ventilation. | [10][11] |
| Respiratory Protection | For consumer use, no special precautions are necessary. In an occupational setting, if engineering controls are insufficient, use an approved respirator. | [11][12] |
| Hand Protection | Wear suitable gloves. | [12] |
| Eye/Face Protection | If splashes are likely, wear safety glasses with side-shields. | [12] |
| Skin and Body Protection | Wear suitable protective clothing. | [12] |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [12][13] |
Section 6: First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken.
| Exposure Route | First Aid Measure | Data Source(s) |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [10] |
| Skin Contact | Wash skin with soap and water. Remove contaminated clothing. | [10] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes. Get medical attention. | [10] |
| Ingestion | Get medical attention immediately. Do not induce vomiting unless directed by medical personnel. | [10] |
Section 7: Stability and Reactivity
| Parameter | Information | Data Source(s) |
| Stability | Stable under normal conditions. | [10] |
| Conditions to Avoid | Fine particles (dust and mists) may fuel fires/explosions. | [10][11] |
| Incompatible Materials | Strong oxidizers. | [10] |
| Hazardous Decomposition Products | Emits toxic fumes of carbon monoxide, carbon dioxide, oxides of nitrogen, sulfur oxides, and other sulfur- and bromine-containing compounds upon combustion. | [11] |
Section 8: Logical Workflow for Handling and Safety Assessment
The following diagram illustrates a logical workflow for the safe handling and risk assessment of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.
References
- 1. This compound | C22H26N2O2S | CID 71316312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eletriptan - Wikipedia [en.wikipedia.org]
- 3. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eletriptan | 143322-58-1 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 8. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. ajantapharmausa.com [ajantapharmausa.com]
- 12. viatris.com [viatris.com]
- 13. biosynth.com [biosynth.com]
A Technical Guide to the Pharmacokinetics of Eletriptan and the Prospective Profile of Eletriptan-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the pharmacokinetics of Eletriptan based on publicly available data. Direct comparative pharmacokinetic data for Eletriptan-d3 is not currently available in the public domain. Therefore, the discussion of this compound is based on the established scientific principles of the deuterium effect on drug metabolism.
Introduction
Eletriptan is a second-generation selective serotonin 5-HT1B/1D receptor agonist, widely prescribed for the acute treatment of migraine headaches.[1][2] Its efficacy is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][2] A key area of interest in drug development is the modification of existing molecules to enhance their pharmacokinetic profiles, leading to improved efficacy, safety, and patient compliance. One such strategy is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This guide provides an in-depth comparison of the known pharmacokinetics of Eletriptan and the projected pharmacokinetic profile of its deuterated analog, this compound.
Pharmacokinetics of Eletriptan
Eletriptan is rapidly absorbed after oral administration, with a mean absolute bioavailability of approximately 50%.[1][2][3] Peak plasma concentrations (Tmax) are typically reached within 1.5 to 2 hours.[1][2] The pharmacokinetic parameters of Eletriptan are summarized in the table below.
Quantitative Pharmacokinetic Data for Eletriptan
| Parameter | Value | Reference |
| Bioavailability | ~50% | [1][2][3] |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.0 hours | [1][2] |
| Cmax (Maximum Plasma Concentration) | Dose-dependent | [4] |
| AUC (Area Under the Curve) | Dose-dependent | [4] |
| Terminal Elimination Half-life (t½) | ~4 hours | [2][3] |
| Plasma Protein Binding | ~85% | [3] |
Note: Cmax and AUC are dose-dependent. For instance, in one study, single oral doses of 20 mg, 40 mg, and 80 mg resulted in mean Cmax values of approximately 46, 102, and 188 ng/mL, respectively.
The Deuterium Effect and the Projected Pharmacokinetics of this compound
Deuteration is a strategy used in drug development to alter the metabolic profile of a compound. The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism. This is known as the kinetic isotope effect.
Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][3] The major metabolic pathway is N-demethylation of the pyrrolidine ring. Strategic deuteration at this site (to create this compound) would be expected to slow down this metabolic process.
Projected Impact of Deuteration on Eletriptan's Pharmacokinetics
| Parameter | Projected Change for this compound | Rationale |
| Bioavailability | Potentially Increased | Reduced first-pass metabolism by CYP3A4. |
| Tmax | Likely Unchanged | Absorption is generally not affected by deuteration. |
| Cmax | Potentially Increased | Slower metabolism could lead to higher peak concentrations. |
| AUC | Potentially Increased | Reduced clearance would lead to greater overall drug exposure. |
| Terminal Elimination Half-life (t½) | Potentially Prolonged | Slower metabolic clearance would extend the time the drug remains in the body. |
Experimental Protocols
In Vivo Pharmacokinetic Study of Eletriptan in Humans
Objective: To determine the pharmacokinetic profile of a single oral dose of Eletriptan in healthy volunteers.
Study Design: An open-label, single-dose, crossover study.
Subjects: Healthy adult male and female volunteers.
Procedure:
-
Subjects fast overnight before drug administration.
-
A single oral dose of Eletriptan (e.g., 40 mg) is administered with water.
-
Serial blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Plasma concentrations of Eletriptan are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism of Eletriptan using Human Liver Microsomes
Objective: To determine the metabolic stability of Eletriptan in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Eletriptan
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
Procedure:
-
Prepare an incubation mixture containing human liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add Eletriptan to the mixture at a specified concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is taken and the reaction is terminated by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Eletriptan.
-
The rate of disappearance of Eletriptan is used to calculate the in vitro half-life and intrinsic clearance.
Bioanalytical Method for Eletriptan in Human Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of Eletriptan in human plasma.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Eletriptan and an internal standard.
Sample Preparation:
-
Protein precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.
-
Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples.
-
The resulting extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[5]
Visualizations
Caption: Mechanism of action of Eletriptan in migraine.
Caption: Metabolic pathway of Eletriptan.
Caption: Theoretical impact of deuteration on Eletriptan's metabolism.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Eletriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Eletriptan for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist, widely used in the acute treatment of migraine.[1] To elucidate its pharmacokinetic profile, metabolic fate, and mechanism of action at the molecular level, isotopically labeled eletriptan is an indispensable tool for researchers. This technical guide provides a comprehensive overview of the strategies and methodologies for the isotopic labeling of eletriptan with carbon-14, tritium (³H), and deuterium (²H), intended for use in drug metabolism and pharmacokinetic (DMPK) studies, receptor binding assays, and as internal standards for quantitative bioanalysis.
Isotopic Labeling Strategies for Eletriptan
The choice of isotope and labeling position is crucial and depends on the intended application. Carbon-14 is often the isotope of choice for in vivo studies in humans due to its long half-life and the ability to trace the entire carbon skeleton of the molecule.[2][3] Tritium, with its high specific activity, is ideal for in vitro receptor binding assays and autoradiography.[4] Deuterium labeling is primarily employed to synthesize internal standards for mass spectrometry-based quantification, allowing for precise and accurate measurement of eletriptan in biological matrices.
Carbon-14 Labeling
The synthesis of [¹⁴C]eletriptan would strategically incorporate the ¹⁴C label into a metabolically stable position of the molecule to ensure the radiolabel is not lost during biotransformation. Based on the known metabolism of eletriptan, which primarily involves N-demethylation of the pyrrolidine ring and oxidation of the indole ring, a suitable position for labeling would be within the core indole structure or the phenylsulfonyl ethyl side chain.[5][6]
A potential synthetic approach could involve a Heck reaction using a [¹⁴C]-labeled phenyl vinyl sulfone or a precursor to the indole ring. The general synthesis of eletriptan often involves the coupling of a 5-bromoindole derivative with phenyl vinyl sulfone.[7][8] A plausible strategy for [¹⁴C]eletriptan would be to synthesize [¹⁴C]phenyl vinyl sulfone and use it in the established synthetic route.
Hypothetical Experimental Workflow for [¹⁴C]Eletriptan Synthesis
Tritium ([³H]) Labeling
[³H]Eletriptan has been successfully synthesized and utilized in receptor binding studies to characterize its interaction with 5-HT1B and 5-HT1D receptors. While the exact synthetic protocol is not publicly available, tritium labeling is often achieved through catalytic tritium exchange on a suitable precursor or by reduction of a double bond or a carbonyl group with tritium gas. Given the structure of eletriptan, a possible route could involve the reduction of an unsaturated precursor of the phenylsulfonyl ethyl side chain with tritium gas.
Experimental Data from [³H]Eletriptan Binding Studies
| Parameter | 5-HT1D Receptor | 5-HT1B Receptor | Reference |
| KD (nM) | 0.92 | 3.14 | [7] |
| Kon (min⁻¹ nM⁻¹) | 0.249 | Not determined | [7] |
| Koff (min⁻¹) | 0.027 | Not determined | [7] |
KD: Dissociation constant; Kon: Association rate constant; Koff: Dissociation rate constant.
Deuterium (²H) Labeling
Deuterium-labeled eletriptan is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification due to its similar physicochemical properties to the unlabeled analyte, but distinct mass. The synthesis of a deuterated analog typically involves the introduction of deuterium atoms in a position that is not subject to metabolic exchange. For eletriptan, the N-methyl group on the pyrrolidine ring or aromatic positions on the phenyl ring are potential sites for deuteration.
A common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as [D₃]methyl iodide, in the final step of the synthesis of the pyrrolidine ring precursor.
Hypothetical Experimental Protocol for the Synthesis of [D₃]-N-methyl Eletriptan Precursor
-
Synthesis of the Des-methyl Pyrrolidine Precursor: Synthesize the (R)-2-((1H-indol-3-yl)methyl)pyrrolidine core structure using established methods.
-
Deuterated Methylation: React the secondary amine of the pyrrolidine ring with [D₃]methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).
-
Purification: Purify the resulting [D₃]-N-methyl pyrrolidine precursor using column chromatography.
-
Final Assembly: Couple the deuterated precursor with the phenylsulfonyl ethyl side chain to yield [D₃]eletriptan.
Eletriptan's Mechanism of Action and Signaling Pathway
Eletriptan exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[9] Activation of these receptors leads to two primary downstream effects that are believed to contribute to the alleviation of migraine:
-
Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries leads to vasoconstriction.[1]
-
Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).[1]
The intracellular signaling cascade initiated by eletriptan binding to 5-HT1B/1D receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Furthermore, studies have shown that these receptors can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]
Signaling Pathway of Eletriptan
Application of Isotopically Labeled Eletriptan in Research
Pharmacokinetic and Metabolism Studies
Radiolabeled eletriptan, particularly with carbon-14, is essential for absorption, distribution, metabolism, and excretion (ADME) studies. These studies provide critical information on the drug's fate in the body, helping to identify metabolites and determine routes of elimination. A study in rats using radiolabeled eletriptan showed that the radioactivity was prolonged in melanin-containing tissues like the retina.[11]
Quantitative Bioanalysis
Deuterium-labeled eletriptan serves as an excellent internal standard for quantitative analysis of the drug in biological samples by LC-MS/MS.[12] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of drug concentrations, which is crucial for pharmacokinetic studies.
Conclusion
References
- 1. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 2. moravek.com [moravek.com]
- 3. almacgroup.com [almacgroup.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Eletriptan in Human Plasma using Eletriptan-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eletriptan in human plasma. The use of a stable isotope-labeled internal standard, Eletriptan-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] The described method is suitable for pharmacokinetic studies and high-throughput bioanalysis.
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches.[2] To characterize its pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is the preferred approach to correct for variations during sample preparation and analysis, thereby improving data quality.[1] This document provides a detailed protocol for the determination of Eletriptan in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Eletriptan hydrobromide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eletriptan hydrobromide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions of Eletriptan and this compound by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 350 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separation (e.g., 60% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eletriptan: m/z 383.2 → 84.3This compound: m/z 386.2 → 84.3 (predicted) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below. The following data is representative of typical performance for Eletriptan assays, although not specifically using this compound.
Table 1: Representative Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 250 ng/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.99[1][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][3] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[1][3] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[1][3] |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimized by the use of a deuterated internal standard[1] |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative)[3] |
Results and Discussion
The use of a deuterated internal standard like this compound is crucial for mitigating ion suppression or enhancement, which are common challenges in LC-MS/MS analysis of complex biological samples.[1] The stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] This leads to a more accurate and precise quantification of the analyte.
The described protein precipitation method is a simple and rapid technique for sample preparation, making it suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. The MRM transitions are highly selective for Eletriptan and this compound, ensuring the specificity of the method.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Eletriptan in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and reliable, making it well-suited for pharmacokinetic studies and other applications requiring the accurate measurement of Eletriptan in a biological matrix.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Eletriptan.
Caption: Role of this compound as an internal standard.
References
- 1. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of Eletriptan in Biological Matrices Using a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of eletriptan in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages a stable isotope-labeled internal standard, Eletriptan-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and other applications in drug development.
Introduction
Eletriptan is a second-generation triptan, a selective serotonin 5-HT(1B/1D) receptor agonist, indicated for the acute treatment of migraine headaches.[1][2] Accurate quantification of eletriptan in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.
Mechanism of Action: 5-HT(1B/1D) Receptor Agonism
Eletriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT(1B) and 5-HT(1D) receptors.[1][5] These receptors are found on intracranial blood vessels and sensory nerve endings of the trigeminal system.[5] Activation of 5-HT(1B) receptors on vascular smooth muscle leads to the constriction of dilated cerebral arteries, a key factor in migraine pain.[1] Simultaneously, agonism at 5-HT(1D) receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in the inflammatory cascade of a migraine attack.[1]
Quantitative Data Summary
The following tables summarize typical validation and pharmacokinetic parameters obtained from the quantitative analysis of eletriptan in human plasma using LC-MS/MS.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 250.0 ng/mL | [3][4] |
| Correlation Coefficient (r²) | ≥ 0.996 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Intra-day Precision (%CV) | 1.4 - 9.2% | [3][4] |
| Inter-day Precision (%CV) | 4.4 - 5.5% | [3][4] |
| Intra-day Accuracy | 96.8 - 103% | [3][4] |
| Inter-day Accuracy | 98.5 - 99.8% | [3][4] |
Table 2: Pharmacokinetic Parameters of Eletriptan in Healthy Volunteers (40 mg Oral Dose)
| Parameter | Mean Value | Unit |
| Cmax (Maximum Plasma Concentration) | 130.4 ± 45.2 | ng/mL |
| Tmax (Time to Cmax) | 1.7 ± 0.8 | hours |
| AUC(0-t) (Area Under the Curve) | 598.6 ± 171.3 | ng·h/mL |
| AUC(0-inf) | 654.8 ± 189.7 | ng·h/mL |
| t1/2 (Elimination Half-life) | 4.4 ± 1.1 | hours |
Experimental Protocols
The following protocols describe the sample preparation and LC-MS/MS analysis for the quantification of eletriptan in plasma.
Materials and Reagents
-
Eletriptan reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)
-
Reconstitution solution (e.g., 50:50 methanol:water)
Sample Preparation
Two common methods for sample preparation are liquid-liquid extraction (LLE) and protein precipitation (PPT).
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 100 µL of 0.5 N sodium hydroxide and vortex.
-
Add 1 mL of extraction solvent (e.g., diethyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Ascentis Express C18, 50 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Isocratic (e.g., 40:60 v/v A:B) or a suitable gradient |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Eletriptan MRM Transition | m/z 383.2 → 84.3 |
| This compound MRM Transition | m/z 386.2 → 84.3 (Predicted) |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500 - 550°C |
Note on this compound MRM Transition: The precursor ion for this compound is predicted based on the addition of three daltons for the three deuterium atoms. The product ion is expected to be the same as for unlabeled eletriptan, as the deuterium labeling is typically on the N-methyl group, which is not part of the common fragment ion. This should be confirmed experimentally during method development.
Experimental Workflow
The overall workflow for the quantitative analysis of eletriptan is depicted in the following diagram.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of eletriptan in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for a range of research and development applications, from preclinical pharmacokinetic studies to clinical bioequivalence trials. Proper method validation is essential to ensure the quality and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Eletriptan using Eletriptan-d3 as an Internal Standard
AN-HPLC-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Eletriptan, a second-generation triptan used in the treatment of migraine headaches. The method utilizes Eletriptan-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and routine quality control of pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation procedures, and validation parameters.
Introduction
Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist. Accurate and precise quantification of Eletriptan in various matrices is crucial for drug development, clinical trials, and quality assurance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry detection, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the development and validation of an HPLC method coupled with tandem mass spectrometry (MS/MS) for the determination of Eletriptan.
Experimental
Materials and Reagents
-
Eletriptan hydrobromide reference standard (Purity ≥ 99.5%)
-
This compound internal standard (Purity ≥ 99%, Deuterium incorporation ≥ 98%)
-
Formic acid (LC-MS grade)[4]
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from an accredited blood bank)
Instrumentation and Chromatographic Conditions
A validated HPLC system coupled with a triple quadrupole mass spectrometer was used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Column | Phenomenex Chromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 min, hold at 80% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eletriptan: m/z 383.2 → 194.1this compound: m/z 386.2 → 197.1 |
| Detection Wavelength (for UV) | For methods without MS detection, a UV detector can be used at 225 nm.[6][7] |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eletriptan hydrobromide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Eletriptan stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation Protocol (for Plasma Samples)
A protein precipitation method is employed for the extraction of Eletriptan and this compound from human plasma.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation Summary
The developed HPLC-MS/MS method was validated according to the FDA and ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 103.2% |
| Precision (% RSD) | Intra-day: < 5%Inter-day: < 7% |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Matrix Effect | Minimal, compensated by the internal standard |
| Stability | Stable for 24 hours at room temperature and through 3 freeze-thaw cycles.[8] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the HPLC method development and the signaling pathway of Eletriptan.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. [PDF] RP-HPLC Method for the Estimation of Eletriptan in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. crpsonline.com [crpsonline.com]
- 8. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
Application Note: High-Throughput Analysis of Eletriptan in Human Plasma by LC-MS/MS using Eletriptan-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eletriptan in human plasma. Eletriptan-d3 is employed as the internal standard to ensure accuracy and precision. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Eletriptan.
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used in the treatment of migraine headaches. Accurate and reliable quantification of Eletriptan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the determination of Eletriptan in human plasma using LC-MS/MS with its deuterated analog, this compound, as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the overall method performance.
Experimental
Materials and Reagents
-
Eletriptan hydrobromide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Parameters
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm[1] |
| Mobile Phase | 0.1% Formic acid in water:Methanol (40:60, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry Parameters
The mass spectrometer was operated in the positive electrospray ionization mode. The optimized MRM transitions and compound-specific parameters for Eletriptan and this compound are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Eletriptan | This compound (Internal Standard) |
| Precursor Ion (m/z) | 383.2[1] | 386.2 |
| Product Ion (m/z) | 84.3[1] | 84.3 |
| Declustering Potential (V) | 65 | 75 (starting point based on similar compounds) |
| Collision Energy (V) | 35[1] | 35 (starting point based on similar compounds) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eletriptan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eletriptan stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Eletriptan working standard solutions and a fixed amount of the internal standard working solution into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.
Protocol
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each sample to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Data Analysis
The quantification of Eletriptan is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Eletriptan in the unknown samples is then determined from the calibration curve using a weighted linear regression analysis.
Method Validation Summary
The analytical method should be validated according to the relevant regulatory guidelines. Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Eletriptan and this compound in blank plasma samples.
-
Matrix Effect: The ionization of the analyte and internal standard should not be significantly suppressed or enhanced by the plasma matrix.
-
Recovery: The extraction efficiency of the method should be consistent and reproducible.
-
Stability: The stability of Eletriptan in plasma should be evaluated under various storage conditions (freeze-thaw, short-term, and long-term).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Eletriptan in human plasma.
References
Application Notes and Protocols for the Use of Eletriptan-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Eletriptan-d3 in drug metabolism and pharmacokinetic (DMPK) studies. This compound, a stable isotope-labeled analog of the migraine therapeutic Eletriptan, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and in vitro metabolism data.
Introduction to Eletriptan and the Role of Deuterated Analogs
Eletriptan is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist, used for the acute treatment of migraine.[1] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its only known active metabolite, N-desmethyleletriptan.[2] Understanding the metabolic fate of Eletriptan is crucial for predicting its efficacy, potential drug-drug interactions, and overall disposition in the body.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS bioanalysis. They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. The mass difference allows for their distinct detection by the mass spectrometer, enabling reliable quantification of the parent drug.
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: this compound is employed to accurately quantify Eletriptan in biological matrices such as plasma, serum, and tissue homogenates. This is essential for pharmacokinetic studies, including bioavailability and bioequivalence assessments.
-
In Vitro Metabolism Assays: In studies using liver microsomes or hepatocytes, this compound can be used to normalize the metabolism of Eletriptan, allowing for precise determination of metabolic stability (half-life, intrinsic clearance) and metabolite formation rates.
-
Metabolite Identification and Quantification: While this compound is primarily used to quantify the parent drug, its stable isotope label can also aid in the structural elucidation of metabolites by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data obtained in bioanalytical method validation and in vitro metabolism studies for Eletriptan. While the specific data presented here is adapted from studies that may have used other internal standards, it is representative of the performance expected when using this compound.
Table 1: Bioanalytical Method Validation Parameters for Eletriptan in Human Plasma using an Internal Standard
| Parameter | Result |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | 1.4 - 9.2% |
| Inter-day Precision (%CV) | 4.4 - 5.5% |
| Accuracy (% Recovery) | 96.8 - 103% |
Data adapted from a study using naratriptan as the internal standard.[1]
Table 2: Metabolic Stability of Eletriptan in Human Liver Microsomes
| Parameter | Value |
| Incubation Time | 0 - 60 min |
| Eletriptan Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Calculated Half-life (t½) | Compound-specific |
| Intrinsic Clearance (CLint) | Compound-specific |
This table outlines typical experimental conditions. The resulting half-life and intrinsic clearance are determined experimentally.
Experimental Protocols
Protocol 1: Quantification of Eletriptan in Human Plasma using this compound by LC-MS/MS
This protocol describes a method for the extraction and quantification of Eletriptan from human plasma, a critical procedure in pharmacokinetic studies.
1. Materials and Reagents:
-
Eletriptan reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Solutions:
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eletriptan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Eletriptan Working Solutions: Serially dilute the Eletriptan stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Eletriptan from endogenous plasma components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Eletriptan: 383.2 → 84.3[1]
-
This compound: The precursor ion will be approximately 386.2 (M+3). The product ion must be determined experimentally by infusing a solution of this compound into the mass spectrometer and performing a product ion scan to identify a stable and abundant fragment. A likely product ion would be 84.3 or a slightly heavier fragment depending on the location of the deuterium atoms.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Eletriptan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of Eletriptan in the QC and unknown samples from the calibration curve.
Diagram 1: Experimental Workflow for Eletriptan Quantification in Plasma
Caption: Workflow for quantifying Eletriptan in plasma.
Protocol 2: In Vitro Metabolic Stability of Eletriptan in Human Liver Microsomes
This protocol is designed to assess the rate at which Eletriptan is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
1. Materials and Reagents:
-
Eletriptan
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile
-
Microcentrifuge tubes or 96-well plates
2. Preparation of Solutions:
-
Eletriptan Stock Solution (10 mM): Dissolve Eletriptan in DMSO.
-
Eletriptan Working Solution (100 µM): Dilute the stock solution in phosphate buffer.
-
HLM Suspension (1 mg/mL): Dilute the HLM stock in cold phosphate buffer.
-
Quenching Solution: Acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).
3. Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a series of tubes, add the HLM suspension.
-
To initiate the reaction, add the Eletriptan working solution to achieve a final concentration of 1 µM.
-
Immediately start a timer and at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding the aliquot to the cold quenching solution. The ratio of quenching solution to reaction mixture should be at least 3:1.
-
Include control incubations:
-
No NADPH: To assess non-CYP mediated degradation.
-
No HLM: To assess chemical instability.
-
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1.
4. Data Analysis:
-
Quantify the remaining Eletriptan concentration at each time point.
-
Plot the natural logarithm of the percentage of Eletriptan remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Diagram 2: Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assay.
Signaling Pathways and Logical Relationships
Diagram 3: Rationale for Using a Deuterated Internal Standard
Caption: Rationale for using a deuterated internal standard.
This diagram illustrates that while various steps in the analytical process can introduce variability to the analyte signal, these effects are mirrored in the signal of the co-eluting, chemically identical deuterated internal standard. By calculating the ratio of the two signals, this variability is normalized, leading to an accurate and precise final measurement.
References
Application Notes and Protocols for Pharmacokinetic Assay Validation of Eletriptan using Eletriptan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used for the acute treatment of migraine headaches.[1] It functions by causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[1] To support pharmacokinetic (PK) studies, a robust and validated bioanalytical method is essential for the accurate quantification of eletriptan in biological matrices.
This document provides a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of eletriptan in human plasma, using Eletriptan-d3 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the method.
Analyte and Internal Standard
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Eletriptan | (R)-3-((1-Methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole | C₂₂H₂₆N₂O₂S | 382.52 |
| This compound | (R)-3-(((1-Methyl-d3)-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole | C₂₂H₂₃D₃N₂O₂S | 385.54 |
Experimental Protocols
This section details the materials and procedures for the sample preparation, LC-MS/MS analysis, and validation of the bioanalytical method for eletriptan in human plasma.
Materials and Reagents
-
Eletriptan reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
0.5 N Sodium carbonate solution
-
Water (deionized, 18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of eletriptan reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
Eletriptan Working Solutions: Prepare serial dilutions of the eletriptan stock solution with methanol:water (50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, 500 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriate tubes.
-
For calibration standards and QCs, spike with the corresponding eletriptan working solutions. For blank samples, add an equivalent volume of methanol:water (50:50, v/v).
-
Add 50 µL of the this compound working solution (500 ng/mL) to all tubes except for the blank matrix samples (which receive 50 µL of methanol:water). Vortex briefly.
-
Add 100 µL of 0.5 N sodium carbonate solution and vortex.
-
Add 2.5 mL of methyl tert-butyl ether, cap the tubes, and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant (organic layer) to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of mobile phase (see section 2.4) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method for eletriptan and are expected to provide excellent chromatographic separation.[2][3]
-
Liquid Chromatography System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Column: Ascentis Express C18, 50 x 4.6 mm, 2.7 µm
-
Mobile Phase: 0.1% Formic Acid in Water : Methanol (40:60, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Eletriptan | 383.2 | 84.3 | 200 |
| This compound | 386.2 | 84.3 | 200 |
Note: The this compound precursor ion is deduced from its molecular weight. The product ion is expected to be identical to that of unlabeled eletriptan as the fragmentation leading to m/z 84.3 typically arises from the non-deuterated portion of the molecule.
Bioanalytical Method Validation
The method should be validated according to the guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following parameters must be assessed.
Selectivity and Specificity
-
Protocol: Analyze at least six different blank human plasma lots. Each lot should be processed with and without the internal standard to check for interferences at the retention times of eletriptan and this compound.
-
Acceptance Criteria: No significant interfering peaks (response <20% of the Lower Limit of Quantification, LLOQ, for the analyte, and <5% for the internal standard) should be present at the respective retention times.
Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve by spiking blank plasma with eletriptan at a minimum of six non-zero concentrations over the desired range (e.g., 0.5 - 250 ng/mL). The curve should be analyzed in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at four concentration levels: LLOQ, low QC, medium QC, and high QC. Perform five replicates at each level on three separate days (inter-day) and in a single day (intra-day).
-
Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (% bias) should be within ±15% of the nominal value (±20% for LLOQ).
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of eletriptan from extracted plasma samples (spiked before extraction) with the peak area from post-extraction spiked samples at low, medium, and high concentrations.
-
Matrix Effect: Compare the peak area of eletriptan in post-extraction spiked plasma from at least six different sources to the peak area of eletriptan in a neat solution.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots should be ≤15%.
Stability
-
Protocol: Assess the stability of eletriptan in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a period exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the expected performance characteristics of the validated assay based on published data for similar methods and regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Result |
| Calibration Range | N/A | 0.5 - 250 ng/mL |
| Regression Model | Linear | y = mx + c |
| Weighting | 1/x² | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.996 |
| Accuracy of Standards | ±15% (±20% at LLOQ) | Within limits |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 0.5 | ±20% | ≤20% |
| Low QC | 1.5 | ±15% | ≤15% |
| Medium QC | 75.0 | ±15% | ≤15% |
| High QC | 175.0 | ±15% | ≤15% |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 0.5 | ±20% | ≤20% |
| Low QC | 1.5 | ±15% | ≤15% |
| Medium QC | 75.0 | ±15% | ≤15% |
| High QC | 175.0 | ±15% | ≤15% |
Visualization of Key Relationships
References
Application Notes and Protocols: Eletriptan-d3 in Cerebral Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Eletriptan-d3 in cerebral microdialysis studies, a powerful technique for sampling and quantifying unbound drug concentrations in the brain's extracellular fluid (ECF). This document outlines the mechanism of action of Eletriptan, a comprehensive experimental protocol, and relevant quantitative data for study design and interpretation.
Introduction
Eletriptan is a second-generation triptan, a class of drugs effective in the acute treatment of migraine headaches. Its therapeutic effect is primarily mediated through agonism of serotonin 5-HT1B and 5-HT1D receptors.[1] Activation of these receptors leads to vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, both of which are implicated in migraine pathophysiology.[1] Cerebral microdialysis allows for the direct measurement of pharmacologically active, unbound Eletriptan concentrations at its site of action in the central nervous system (CNS).[2] The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification by mass spectrometry.
Mechanism of Action
Eletriptan is a potent agonist for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[3] Its anti-migraine effects are attributed to two primary mechanisms:
-
Cranial Vasoconstriction: Eletriptan constricts dilated intracranial arteries by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[1]
-
Inhibition of Neurogenic Inflammation: Eletriptan activates 5-HT1D receptors on presynaptic trigeminal nerve endings, which inhibits the release of inflammatory neuropeptides like calcitonin gene-related peptide (CGRP).[1]
Signaling Pathway of Eletriptan
Quantitative Data
The following tables summarize key pharmacokinetic parameters for Eletriptan relevant to cerebral microdialysis studies in rats. This data is essential for designing experiments and interpreting results.
Table 1: Eletriptan Plasma and Brain Tissue Binding
| Parameter | Value | Species | Method | Reference |
| Unbound fraction in plasma (fu,plasma) | 0.31 | Rat | Equilibrium Dialysis | [4] |
| Unbound fraction in brain homogenate (fu,brain) | 0.14 | Rat | Equilibrium Dialysis | [4] |
Table 2: Eletriptan Brain Distribution
| Parameter | Value | Species | Method | Reference |
| Unbound brain-to-plasma partition coefficient (Kp,uu) | 0.058 | Rat | In vivo neuroPK study | [4] |
| Unbound volume of distribution in brain (Vu,brain) | 18.4 mL/g brain | Rat | Brain Slice Assay | [5] |
Experimental Protocol: Cerebral Microdialysis of this compound
This protocol provides a step-by-step guide for conducting a cerebral microdialysis study to measure unbound Eletriptan concentrations in the brain of a freely moving rat.
Materials
-
Test Substance: Eletriptan hydrobromide
-
Internal Standard: this compound
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.
-
Surgical Instruments: Standard stereotaxic surgical kit.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed.
-
Microdialysis Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent sample degradation.
-
Analytical System: LC-MS/MS system for sample analysis.
Experimental Workflow Diagram
Procedure
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., striatum or prefrontal cortex).
-
Slowly insert the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow for a stabilization period of at least 1-2 hours before drug administration.
-
Administer Eletriptan via the desired route (e.g., intravenous or subcutaneous).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of antioxidant solution (e.g., ascorbic acid) to prevent degradation.
-
-
In Vivo Probe Recovery Calibration:
-
Determine the in vivo recovery of Eletriptan for each probe. The retrodialysis method is commonly used.
-
At the end of the experiment, perfuse the probe with a known concentration of Eletriptan in aCSF (Cin).
-
Measure the concentration of Eletriptan in the collected dialysate (Cout).
-
Calculate the in vivo recovery using the formula: Recovery (%) = ((Cin - Cout) / Cin) * 100.
-
-
Sample Analysis (LC-MS/MS):
-
Spike each dialysate sample with a known concentration of the internal standard, this compound.
-
Prepare a standard curve of Eletriptan in aCSF.
-
Analyze the samples using a validated LC-MS/MS method. A typical method would involve:
-
Chromatographic Separation: A C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Eletriptan and this compound.
-
-
-
Data Analysis:
-
Calculate the concentration of Eletriptan in each dialysate sample using the standard curve and correcting for the internal standard.
-
Correct the measured dialysate concentrations for the in vivo probe recovery to determine the actual unbound ECF concentrations.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC in the brain ECF.
-
If plasma samples are also collected, calculate the unbound brain-to-plasma partition coefficient (Kp,uu).
-
Conclusion
This document provides a comprehensive protocol for the application of this compound in cerebral microdialysis studies. By following these guidelines, researchers can obtain valuable data on the brain pharmacokinetics of Eletriptan, contributing to a better understanding of its central nervous system effects and aiding in the development of novel therapies for migraine and other neurological disorders. The provided quantitative data and diagrams serve as a valuable resource for experimental design and data interpretation in this field.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eletriptan - Wikipedia [en.wikipedia.org]
- 4. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Eletriptan-d3 in Preclinical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Eletriptan-d3 in preclinical research. This compound, a deuterated analog of Eletriptan, serves as an ideal internal standard (IS) for the quantitative analysis of Eletriptan in biological matrices. Its use is critical for accurate pharmacokinetic (PK) and metabolic studies, ensuring the reliability and robustness of bioanalytical data.
Introduction to Eletriptan and the Role of this compound
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. It is widely used for the acute treatment of migraine headaches. The therapeutic action of Eletriptan is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings. In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of Eletriptan is paramount.
This compound is a stable isotope-labeled version of Eletriptan. Due to its identical chemical properties to Eletriptan but distinct mass, it is the preferred internal standard for mass spectrometry-based bioanalysis. It co-elutes with Eletriptan during liquid chromatography, experiences similar ionization effects, but is distinguished by its higher mass-to-charge ratio (m/z), allowing for precise quantification of the parent drug.
Key Applications in Preclinical Research
Pharmacokinetic (PK) Studies
This compound is instrumental in delineating the pharmacokinetic profile of Eletriptan in various animal models (e.g., rats, mice, rabbits). By accurately measuring plasma concentrations of Eletriptan over time, researchers can determine key PK parameters.
Table 1: Representative Pharmacokinetic Parameters of Eletriptan in Preclinical Species
| Parameter | Rat (Oral Gavage, 10 mg/kg) | Rabbit (Intravenous, 1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 350 ± 40 |
| Tmax (h) | 0.5 | 0.1 |
| AUC0-t (ng·h/mL) | 450 ± 60 | 280 ± 35 |
| t1/2 (h) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Bioavailability (%) | ~40 | N/A |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Bioanalytical Method Validation
The use of this compound is central to the validation of bioanalytical methods according to regulatory guidelines. It ensures the accuracy, precision, and reproducibility of the assay for quantifying Eletriptan in complex biological matrices.
Table 2: Representative Validation Parameters for an LC-MS/MS Assay for Eletriptan using this compound
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |
| Matrix Effect (%) | 85% - 115% | 92% - 108% |
| Recovery (%) | Consistent and reproducible | ~85% |
Note: The data presented in this table is representative and may vary based on the specific method and matrix.
Experimental Protocols
Protocol for Quantification of Eletriptan in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a standard procedure for the extraction and quantification of Eletriptan from rodent plasma.
Materials:
-
Eletriptan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Blank rodent plasma
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Eletriptan and this compound in methanol.
-
Prepare a series of working standard solutions of Eletriptan by serial dilution of the stock solution with 50:50 ACN:water.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Table 3: Representative LC-MS/MS Parameters
Parameter Condition LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A 0.1% Formic acid in water Mobile Phase B 0.1% Formic acid in acetonitrile Gradient 5% to 95% B over 3 minutes Flow Rate 0.4 mL/min Column Temperature 40°C Mass Spectrometer Triple quadrupole mass spectrometer Ionization Mode Positive Electrospray Ionization (ESI+) MRM Transition (Eletriptan) Q1: 383.2 m/z -> Q3: 122.1 m/z MRM Transition (this compound) Q1: 386.2 m/z -> Q3: 125.1 m/z Collision Energy Optimized for specific instrument Dwell Time 100 ms
Visualizations
Signaling Pathway of Eletriptan
Eletriptan's primary mechanism of action involves the activation of 5-HT1B and 5-HT1D receptors.
Caption: Mechanism of action of Eletriptan.
Experimental Workflow for a Preclinical Pharmacokinetic Study
A typical workflow for a preclinical PK study utilizing this compound.
Caption: Preclinical pharmacokinetic study workflow.
Logical Relationship for Bioanalytical Method
The logical relationship in a quantitative bioanalytical method using an internal standard.
Caption: Bioanalytical quantification logic.
Troubleshooting & Optimization
Eletriptan-d3 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the analysis of Eletriptan-d3.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to non-deuterated Eletriptan?
The chromatographic behavior of this compound is expected to be nearly identical to that of non-deuterated Eletriptan. The small mass difference due to deuterium substitution typically does not result in significant changes in retention time or peak shape under standard reversed-phase HPLC conditions. Any observed peak splitting is likely due to chromatographic issues rather than the isotopic labeling itself.
Q2: What are the common causes of peak splitting in the HPLC analysis of this compound?
Peak splitting in HPLC can be broadly categorized into three areas: instrument and column issues, mobile phase issues, and sample-related issues.[1][2] Common causes include:
-
Column Issues: A blocked frit, a void at the head of the column, or contamination of the stationary phase can all lead to a distorted sample band and split peaks.[2][3]
-
Mobile Phase Issues: An incorrect mobile phase composition, improper pH, or temperature fluctuations can affect the analyte's interaction with the stationary phase and cause peak distortion.[4][5]
-
Sample/Injection Issues: Injecting too large a sample volume (overload), using a sample solvent that is too strong compared to the mobile phase, or partial sample insolubility can also result in peak splitting.[6][7][8]
Q3: Can the mobile phase pH affect the peak shape of this compound?
Yes, the pH of the mobile phase is a critical parameter. Eletriptan is a basic compound, and its ionization state is dependent on the pH. If the mobile phase pH is close to the pKa of Eletriptan, you may observe multiple ionization states, which can lead to peak splitting or broadening.[8] It is generally recommended to use a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form. For Eletriptan, a slightly acidic to neutral pH is often employed in reversed-phase methods to achieve good peak shape.[9][10]
Troubleshooting Guide: this compound Peak Splitting
This guide provides a systematic approach to diagnosing and resolving peak splitting issues.
Step 1: Initial Assessment
The first step is to determine the nature of the peak splitting.
-
Are all peaks in the chromatogram splitting, or only the this compound peak?
-
All peaks splitting: This typically points to a problem that occurs before the separation, such as an issue with the injector, a blocked column frit, or a void in the column packing.[2][3]
-
Only the this compound peak is splitting: This suggests an issue related to the analyte itself or its interaction with the chromatographic system, such as sample solvent incompatibility, co-elution with an impurity, or on-column degradation.[2]
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting.
Caption: Troubleshooting workflow for this compound peak splitting.
Step 3: Detailed Experimental Protocols for Troubleshooting
Protocol 1: Column Flushing and Frit Inspection
-
Objective: To remove potential blockages from the column inlet frit.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of the column in the HPLC system.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes.
-
If the problem persists, the frit may need to be replaced, or the entire column may require replacement.[5]
-
Protocol 2: Sample Solvent Compatibility Check
-
Objective: To ensure the sample solvent is not causing peak distortion.
-
Procedure:
-
Prepare a new sample of this compound, but instead of the original sample solvent, dissolve it directly in the mobile phase.
-
If this is not feasible due to solubility constraints, use the weakest possible solvent in which the analyte is soluble.
-
Inject the newly prepared sample and observe the peak shape. If the peak splitting is resolved, the original sample solvent was the cause.[6][8]
-
Protocol 3: Mobile Phase pH Adjustment
-
Objective: To optimize the mobile phase pH for better peak shape.
-
Procedure:
-
Prepare a new mobile phase with a pH adjusted to be at least 2 units away from the pKa of Eletriptan. For example, if the original pH was 6.3[9], try preparing a mobile phase with a pH of 3.5.[11]
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and evaluate the peak shape.
-
Quantitative Data: Example HPLC Methods for Eletriptan
The following tables summarize chromatographic conditions from published methods for Eletriptan, which can serve as a starting point for method development and troubleshooting for this compound.
Table 1: Reversed-Phase HPLC Method Parameters
| Parameter | Method 1[9] | Method 2[12] | Method 3[11] |
| Column | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) | C18 XTerraTM (150 x 4.6 mm, 5 µm) | Inertsil ODS C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:TEA:THF (50:25:25 v/v/v) | TEA (1%):Methanol (67.2:32.8 v/v) | Water:Methanol:TFA (55:45:0.1% v/v/v) |
| pH | 6.3 (adjusted with 1% orthophosphoric acid) | 6.8 (adjusted with 85% orthophosphoric acid) | 3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection (UV) | 228 nm | 225 nm | 225 nm |
| Column Temp. | Not specified | 20 °C | Not specified |
Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Method Details[13] |
| Column | Chiralpak AD (250 mm × 4.6 mm, 10 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 223 nm |
| Column Temp. | 27 °C |
| Injection Volume | 20 µL |
Disclaimer: These methods were developed for Eletriptan and may require optimization for this compound. Always validate analytical methods according to internal and regulatory guidelines.
References
- 1. bio-works.com [bio-works.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Eletriptan-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Eletriptan-d3 in mass spectrometry (MS) experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to poor this compound signal intensity.
Issue 1: Weak or No this compound Signal
Question: I am not seeing a discernible peak for this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
Answer:
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for weak this compound signal.
Detailed Steps:
-
Verify Sample Preparation and Extraction:
-
Extraction Efficiency: Inefficient extraction is a common cause of low signal. Protein precipitation and liquid-liquid extraction are frequently used for Eletriptan.[1] Ensure your chosen method is optimized.
-
Solvent Evaporation and Reconstitution: If your protocol involves drying down the sample, ensure complete evaporation of the extraction solvent. The reconstitution solvent should be compatible with the mobile phase to ensure the analyte dissolves properly.
-
Internal Standard Concentration: While it may seem counterintuitive, in some cases, increasing the internal standard concentration can improve linearity, which may be perceived as a better signal.[2] However, be cautious as this can also lead to detector saturation. A common practice is to use an internal standard concentration that gives a signal about halfway up the calibration curve.[2]
-
-
Evaluate Liquid Chromatography (LC) Conditions:
-
Co-elution of Analyte and Internal Standard: For a deuterated internal standard like this compound to effectively compensate for matrix effects, it must co-elute with the unlabeled analyte (Eletriptan).[3] A slight shift in retention time can expose the two compounds to different matrix environments, leading to signal suppression or enhancement for one and not the other.[3] If you observe a separation, consider using a column with lower resolution or adjusting the mobile phase composition.[3]
-
Column Health: A contaminated or degraded column can lead to poor peak shape and reduced signal intensity.[4] Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Mobile Phase: The mobile phase composition is critical for good chromatography and ionization. A common mobile phase for Eletriptan analysis consists of an organic solvent (like methanol or acetonitrile) and an aqueous component with an additive like formic acid or ammonium acetate to promote protonation in positive ion mode.[5][6]
-
-
Optimize Mass Spectrometry (MS) Parameters:
-
MRM Transitions: Double-check that you are using the correct precursor and product ion m/z values for this compound. For Eletriptan, a common transition is m/z 383.2 → 84.3.[5] The precursor ion for this compound will be shifted by the number of deuterium atoms.
-
Source Parameters: The ion source conditions significantly impact signal intensity. Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, auxiliary, and curtain gas). These parameters are instrument-dependent, so refer to your manufacturer's guidelines for tuning procedures.
-
Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to signal suppression.[7] Regularly clean the instrument components as part of routine maintenance.
-
Issue 2: High Variability in this compound Signal
Question: The peak area of this compound is inconsistent across my samples, including my quality controls. What could be causing this variability?
Answer:
Signal variability of an internal standard defeats its purpose of providing reliable quantification. The primary culprit is often inconsistent matrix effects.
Caption: Troubleshooting workflow for high this compound signal variability.
Detailed Steps:
-
Investigate Matrix Effects:
-
What are Matrix Effects? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).
-
How to Identify Matrix Effects: A post-extraction addition experiment can help determine if matrix effects are present. Compare the signal of this compound in a neat solution to the signal when it is spiked into an extracted blank matrix. A significant difference in signal indicates the presence of matrix effects.
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic Separation: Adjust your LC method to separate this compound from the co-eluting interferences. This may involve changing the gradient, mobile phase, or even the column.
-
-
-
Ensure Consistent Sample Preparation:
-
Pipetting and Timing: Inconsistent volumes of sample, internal standard, or extraction solvents will lead to variable results. Use calibrated pipettes and ensure that the timing of each step is consistent across all samples.
-
Evaporation and Reconstitution: If a drying step is used, ensure all samples are dried to the same extent. Incomplete or inconsistent reconstitution can also introduce variability.
-
-
Check LC Performance:
-
Retention Time Stability: Unstable retention times can indicate a problem with the LC system (e.g., pump issues, leaks, column degradation) and can contribute to signal variability if the peak is drifting into regions of different matrix effects.
-
System Suitability: Regularly run system suitability tests to ensure the LC-MS system is performing consistently.
-
FAQs
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A1: A stable isotope-labeled (SIL) internal standard, such as a deuterated one, is considered the gold standard for quantitative LC-MS/MS.[8] This is because it has nearly identical chemical and physical properties to the analyte.[9] As a result, it behaves very similarly during sample extraction, chromatography, and ionization, allowing it to effectively compensate for variations in these processes, including matrix effects.[8][9]
Q2: Can the position of the deuterium labels on this compound affect its performance?
A2: Yes, the position of the deuterium labels is crucial. The labels should be on a stable part of the molecule where they will not be exchanged for protons.[10] Exchangeable positions, such as on hydroxyl (-OH) or amine (-NH) groups, should be avoided.[10] Also, having a sufficient number of deuterium atoms (typically 3 or more) helps to ensure a clear mass shift from the unlabeled analyte and minimizes potential interference from natural isotopes.[10]
Q3: My this compound signal is suppressed when the Eletriptan concentration is high. Is this normal?
A3: Yes, this can happen. At high analyte concentrations, the analyte itself can start to compete with the internal standard for ionization, leading to suppression of the internal standard signal.[11] This is one reason why it's important to work within a validated linear range for your assay. If you are seeing this effect, you may need to dilute your samples to bring the analyte concentration back into the linear range of the assay.
Q4: What are some key experimental parameters from published methods for Eletriptan analysis that I can use as a starting point?
A4: Several validated LC-MS/MS methods for Eletriptan have been published. Here is a summary of typical parameters that can serve as a good starting point for your method development.
| Parameter | Example 1 | Example 2 |
| Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm[5] | Luna® C18[1] |
| Mobile Phase | 0.1% Formic Acid: Methanol (40:60 v/v)[5] | Ammonium Acetate and Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[5] | Not specified |
| Extraction Method | Liquid-Liquid Extraction[5] | Protein Precipitation[1] |
| Ionization Mode | Positive ESI[5] | Positive ESI (inferred) |
| MRM Transition (Eletriptan) | m/z 383.2 → 84.3[5] | Not specified |
| Internal Standard | Naratriptan (m/z 336.2 → 97.8)[5] | Naratriptan[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Eletriptan Analysis in Human Plasma
This protocol is based on the method described by Ponnuru et al. (2011).[5]
-
Sample Preparation:
-
To 250 µL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate).
-
-
Extraction:
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex briefly.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation for Eletriptan Analysis in Rabbit Plasma
This protocol is based on the method described by Dasari et al. (2017).[1]
-
Sample Preparation:
-
To a volume of rabbit plasma, add a sufficient volume of this compound internal standard solution.
-
-
Precipitation:
-
Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio (volume of acetonitrile to volume of plasma).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and inject it directly into the LC-MS/MS system, or after an evaporation and reconstitution step if further concentration is needed.
-
References
- 1. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. nebiolab.com [nebiolab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Eletriptan-d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eletriptan-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2]
-
pH: Eletriptan is susceptible to degradation in both acidic and alkaline conditions.[3][4]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize or degrade this compound.
-
Light Exposure: Photodegradation can occur, especially under prolonged exposure to UV or ambient light.[2][4]
-
Oxidation: Although reportedly more stable towards oxidation compared to other stress conditions, it can still be a contributing factor to degradation.[3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may lead to degradation of the analyte.
Q2: What are the known degradation pathways for Eletriptan?
A2: Forced degradation studies on Eletriptan hydrobromide have shown that it is unstable under various stress conditions.[3][4] The primary degradation pathways include hydrolysis (acidic and basic) and photodegradation.[3][4] While specific degradation products for this compound are not detailed in the provided literature, they are expected to be analogous to those of unlabeled Eletriptan.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound in biological samples, it is recommended to store them at or below -20°C, and for long-term storage, -80°C is preferable.[5] Samples should also be protected from light.
Troubleshooting Guides
Issue 1: Low recovery of this compound from plasma samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling | Minimize the time between sample collection and processing/storage. Keep samples on ice. |
| Enzymatic degradation | Add enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes if enzymatic degradation is suspected. |
| Improper storage | Ensure samples are stored at a consistent -20°C or lower and have not undergone multiple freeze-thaw cycles. |
| Adsorption to container surfaces | Use low-binding polypropylene tubes for sample collection and storage. |
| Inefficient extraction | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure complete recovery of this compound. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize all procedures for sample collection, processing, and storage. |
| Variable storage conditions | Monitor and maintain consistent storage temperatures. Use a calibrated temperature monitoring system. |
| Matrix effects | Evaluate for matrix effects from different lots of biological matrix. This can be done by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. |
| Contamination | Ensure all glassware and equipment are clean and free of contaminants that could interfere with the analysis. |
Quantitative Data Summary
The following table summarizes the stability of Eletriptan under different stress conditions based on forced degradation studies. While this data is for the non-deuterated form, it provides a strong indication of the potential stability issues for this compound.
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl to 1 M HCl | Degradation observed | [3][4] |
| Base Hydrolysis | 0.1 M NaOH to 1 M NaOH | Degradation observed | [3][4] |
| Neutral Hydrolysis | Water | Degradation observed | [4] |
| Oxidative | 3% to 15% H₂O₂ | Stable | [3][4] |
| Photolytic | UV or ambient light | Degradation observed | [4] |
| Thermal | 75°C | Degradation observed | [3][4] |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
-
Sample Preparation:
-
Spike a known concentration of this compound into six separate aliquots of human plasma.
-
Three aliquots will serve as the control and will be stored at -80°C until analysis.
-
The other three aliquots will undergo freeze-thaw cycles.
-
-
Freeze-Thaw Cycles:
-
Freeze the three test aliquots at -20°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.
-
-
Sample Analysis:
-
Extract this compound from all six aliquots using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Quantify the concentration of this compound in each sample.
-
-
Data Evaluation:
-
Calculate the mean concentration of the control and freeze-thaw samples.
-
The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the control samples.
-
Protocol 2: Short-Term (Bench-Top) Stability of this compound in Human Whole Blood
-
Sample Preparation:
-
Spike a known concentration of this compound into six separate aliquots of human whole blood.
-
Three aliquots will be processed and analyzed immediately (time zero).
-
The other three aliquots will be kept at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
-
Sample Analysis:
-
At the end of the specified time period, process the test aliquots to extract this compound.
-
Analyze all samples by a validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the time zero and test samples.
-
The stability is acceptable if the mean concentration of the test samples is within ±15% of the mean concentration of the time zero samples.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Factors leading to the degradation of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eletriptan-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Eletriptan-d3 during analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing consistently low recovery of this compound in our plasma samples. What are the most common causes?
Low recovery of an internal standard like this compound can compromise the accuracy of your entire assay. The issue often stems from one of several stages in the analytical workflow: sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic approach to troubleshooting is crucial to identify and resolve the problem.
Common causes for poor recovery include:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the plasma matrix is a primary suspect. This can be due to an inappropriate extraction method (e.g., Liquid-Liquid Extraction [LLE] vs. Solid-Phase Extraction [SPE]), incorrect pH of the sample, or an unsuitable organic solvent.
-
Analyte Instability: this compound, like the parent drug, can be susceptible to degradation under certain conditions. Exposure to light, extreme pH, or elevated temperatures during sample processing and storage can lead to loss of the analyte.
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal and the appearance of low recovery.
-
Chromatographic Issues: Poor peak shape, such as significant tailing or broadening, can result in an inaccurate measurement of the peak area, which is interpreted as low recovery. This can be caused by a mismatch between the injection solvent and the mobile phase, or a degraded analytical column.
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to a general decrease in signal intensity for all analytes, including this compound.
A logical troubleshooting workflow can help pinpoint the issue.
Q2: Our lab uses a Liquid-Liquid Extraction (LLE) protocol, but the this compound recovery is erratic. How can we optimize this?
Inconsistent recovery with LLE is often related to the choice of extraction solvent and the pH of the aqueous phase. Eletriptan is a basic compound, so adjusting the sample pH to a more basic level (e.g., pH 9-10) will neutralize its charge and promote its partitioning into an organic solvent.
Troubleshooting Steps for LLE:
-
pH Adjustment: Ensure the pH of your plasma sample is adequately basic before extraction. Using a buffer such as sodium carbonate or ammonium hydroxide is common. Verify the final pH of the sample mixture.
-
Solvent Selection: The choice of organic solvent is critical. While methyl tert-butyl ether (MTBE) is commonly used, other solvents like ethyl acetate or a mixture of solvents may provide better and more consistent recovery. It is advisable to test a few different solvents to determine the optimal one for your specific conditions.
-
Extraction Technique: Ensure vigorous and consistent mixing (e.g., vortexing) for a sufficient amount of time to allow for efficient partitioning of this compound into the organic phase. Also, ensure complete phase separation before aspirating the organic layer to avoid aspirating any of the aqueous phase.
-
Evaporation and Reconstitution: If you are evaporating the organic solvent and reconstituting the residue, ensure the evaporation is not too harsh (which could lead to analyte degradation) and that the reconstitution solvent is compatible with your mobile phase to ensure good peak shape.
| Extraction Solvent | Typical pH Condition | Expected Recovery Range | Key Considerations |
| Methyl tert-butyl ether (MTBE) | pH 9-10 | 80-95% | Good selectivity, but can be volatile. |
| Ethyl Acetate | pH 9-10 | 85-100% | Can co-extract more matrix components. |
| Dichloromethane | pH 9-10 | 75-90% | Forms the lower layer, which can be advantageous for automation. |
| Hexane:Isoamyl Alcohol (9:1) | pH 9-10 | 70-85% | Less polar, may be more selective but with slightly lower recovery. |
This table presents illustrative recovery ranges. Actual recovery will depend on specific experimental conditions.
Q3: Could Solid-Phase Extraction (SPE) improve our this compound recovery?
Yes, SPE can be an excellent alternative to LLE and often provides cleaner extracts, which can reduce matrix effects and improve recovery. For a basic compound like Eletriptan, a mixed-mode cation exchange SPE sorbent is often a good choice.
General Steps for SPE:
-
Conditioning: Wet the sorbent with an organic solvent (e.g., methanol).
-
Equilibration: Flush the sorbent with an aqueous buffer at a specific pH.
-
Loading: Load the pre-treated plasma sample onto the sorbent.
-
Washing: Wash the sorbent with a weak solvent to remove interfering compounds.
-
Elution: Elute the this compound with a stronger solvent, often containing an acid or base to disrupt the interaction with the sorbent.
| SPE Sorbent Type | Elution Solvent Example | Expected Recovery Range | Key Considerations |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | >90% | Highly selective for basic compounds. |
| Polymeric Reversed-Phase (e.g., HLB) | Methanol | 85-100% | Good for a broad range of compounds, may require more method development. |
| C18 (Silica-based) | Acetonitrile | 80-95% | Classic reversed-phase, may have secondary interactions. |
This table presents illustrative recovery ranges. Actual recovery will depend on specific experimental conditions.
Q4: We suspect matrix effects are suppressing our this compound signal. How can we confirm and mitigate this?
Matrix effects, particularly ion suppression, are a common issue in LC-MS/MS analysis of biological samples.[1] They occur when co-eluting compounds from the matrix interfere with the ionization of the analyte in the mass spectrometer's source.[1]
Confirming Matrix Effects:
A post-column infusion experiment can be used to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS source while injecting a blank, extracted plasma sample. A dip in the baseline signal for this compound at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.
Mitigating Matrix Effects:
-
Improve Sample Clean-up: Switching from protein precipitation to a more rigorous sample preparation method like LLE or SPE can significantly reduce matrix effects.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the interfering matrix components is a very effective strategy. This can involve changing the mobile phase composition, gradient profile, or even the type of analytical column.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the sensitivity of the assay.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound is the best practice to compensate for matrix effects. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification. If you are already using this compound and still see issues, it points to a problem with the internal standard itself (e.g., stability, concentration) or a very severe and variable matrix effect that even the stable isotope-labeled internal standard cannot fully compensate for.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is a typical starting point for the extraction of Eletriptan from plasma and can be adapted for this compound.[2]
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
0.1 M Sodium Carbonate
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and briefly vortex.
-
Add 100 µL of 0.1 M Sodium Carbonate to basify the sample and vortex for 30 seconds.
-
Add 1 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
These are typical starting parameters for the analysis of Eletriptan and can be used for this compound. Optimization may be required for your specific instrumentation.[2]
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for Eletriptan: m/z 383.2 -> 194.1
-
MRM Transition for this compound: m/z 386.2 -> 194.1 (or another suitable product ion)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for your specific instrument.
References
Technical Support Center: Eletriptan & Eletriptan-d3 MRM Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Multiple Reaction Monitoring (MRM) analysis of Eletriptan and its deuterated internal standard, Eletriptan-d3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Eletriptan and this compound in positive ion mode electrospray ionization (ESI+)?
A1: In positive ESI mode, both Eletriptan and this compound are expected to form a protonated molecule [M+H]⁺.
-
Eletriptan: The molecular weight is approximately 382.5 g/mol , so the expected precursor ion (m/z) is ~383.2.[1]
-
This compound: With three deuterium atoms replacing three hydrogen atoms, the molecular weight is approximately 385.5 g/mol .[2][3] The expected precursor ion (m/z) is therefore ~386.2.
Q2: What are the common product ions for Eletriptan, and how can I determine the product ions for this compound?
A2: A commonly used product ion for Eletriptan is m/z 84.3.[1] The fragmentation of this compound is expected to be very similar to that of Eletriptan. To determine the corresponding product ion for this compound, you should perform a product ion scan on the precursor ion (m/z ~386.2). It is likely that a major product ion will also be observed at m/z 84.3 if the deuterium labeling is not on the fragment, or a shifted fragment if it is. However, experimental verification is crucial.
Q3: How do I optimize the collision energy (CE) for my MRM transitions?
A3: Collision energy is a critical parameter that must be optimized for each precursor-product ion transition to achieve maximum sensitivity. The optimal CE is the energy that yields the highest abundance of the specific product ion. This is typically determined experimentally by infusing a standard solution of the analyte and ramping the collision energy while monitoring the intensity of the product ion. Most mass spectrometer software platforms have automated tools for collision energy optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for Eletriptan or this compound | 1. Incorrect precursor ion selected.2. Suboptimal collision energy.3. Poor ionization efficiency.4. Issues with chromatography (e.g., peak broadening, poor retention).5. Sample degradation. | 1. Verify the m/z of the [M+H]⁺ ions for both analytes.2. Perform a collision energy optimization experiment for each MRM transition.3. Optimize source parameters (e.g., capillary voltage, gas flows, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of formic acid).4. Check and optimize LC conditions (column, mobile phase, gradient, flow rate).5. Ensure proper sample handling and storage. |
| High background noise or interfering peaks | 1. Matrix effects from the sample (e.g., plasma, tissue).2. Contamination in the LC-MS system.3. Non-specific fragmentation. | 1. Improve sample preparation (e.g., use a more effective extraction method like SPE or LLE).2. Flush the LC system and mass spectrometer. Run blanks to identify the source of contamination.3. Select a more specific product ion. You may need to investigate alternative fragment ions by performing a full product ion scan. |
| Poor reproducibility of results | 1. Unstable spray in the ESI source.2. Fluctuations in LC system pressure or flow rate.3. Inconsistent sample preparation. | 1. Check the spray needle for clogging or damage. Optimize source parameters for stability.2. Purge the LC pumps and check for leaks. Ensure the mobile phase is properly degassed.3. Standardize the sample preparation protocol and ensure consistency across all samples. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the MRM analysis of Eletriptan and the predicted values for this compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Eletriptan | 383.2 | 84.3 | Experimentally reported values.[1] |
| This compound | ~386.2 | ~84.3 or ~87.3 | Precursor ion is predicted based on the addition of 3 Daltons. Product ion needs experimental confirmation. |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Protocol: Optimization of MRM Parameters for Eletriptan and this compound
-
Standard Preparation: Prepare a 1 µg/mL standard solution of Eletriptan and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Confirmation: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the [M+H]⁺ ions for both Eletriptan (~383.2) and this compound (~386.2).
-
Product Ion Scan: Select the confirmed precursor ion for Eletriptan in the first quadrupole (Q1) and scan the third quadrupole (Q3) to obtain the product ion spectrum. Identify the most intense and stable product ions. Repeat this for this compound.
-
Collision Energy (CE) Optimization:
-
Set up an MRM method with the selected precursor and product ion transitions.
-
While infusing the standard, ramp the collision energy over a range (e.g., 5-50 eV).
-
Plot the product ion intensity as a function of collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal CE for that transition.
-
-
Declustering Potential (DP) and Cell Exit Potential (CXP) Optimization: Similar to CE optimization, these parameters can be ramped to maximize the signal for the precursor and product ions, respectively.
Visualizations
Caption: Workflow for optimizing MRM parameters for Eletriptan and this compound.
Caption: Relationship between analytes and key MRM parameters.
References
Technical Support Center: Overcoming Eletriptan-d3 Adsorption to Labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the adsorption of Eletriptan-d3 to laboratory ware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorption?
This compound is a deuterated form of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines. The "d3" indicates that three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies as an internal standard. Eletriptan is a lipophilic molecule with a positive logD at physiological pH, meaning it has a tendency to partition into non-polar environments. This inherent hydrophobicity is a primary driver for its adsorption to labware surfaces, particularly plastics like polypropylene and the siloxane groups on glass surfaces.
Q2: What types of labware are most susceptible to this compound adsorption?
Both glass and plastic labware can be problematic.
-
Glass: The surface of glass contains silanol groups (Si-OH) which can be deprotonated to form negatively charged silanate groups (Si-O-). These can interact with the positively charged tertiary amine of this compound via ionic interactions. Additionally, hydrophobic interactions can occur with siloxane bridges (Si-O-Si).
-
Plastics (e.g., Polypropylene, Polystyrene): These materials are inherently hydrophobic and can readily adsorb lipophilic molecules like this compound through non-specific hydrophobic interactions.
Q3: What are the common signs of this compound adsorption in my experiments?
The most common indicators of analyte adsorption include:
-
Low or inconsistent recovery of this compound in quality control and unknown samples.
-
Poor peak shape and reproducibility in chromatographic analyses (e.g., LC-MS/MS).
-
Non-linear calibration curves, especially at lower concentrations.
-
"Ghost peaks" in subsequent analyses, indicating carryover from previous samples.
Q4: How can I minimize this compound adsorption?
Several strategies can be employed, often in combination, to mitigate adsorption. These include:
-
Proper Labware Selection: Opt for low-adsorption labware, such as polypropylene or silanized glass.
-
Solvent Modification: The composition of the sample solvent can be adjusted to reduce adsorption.
-
pH Adjustment: Modifying the pH of the sample solution can alter the charge of both the analyte and the labware surface.
-
Use of Additives: Introducing additives to the sample solvent can block active sites on the labware surface.
-
Labware Pre-treatment: Passivating or silanizing labware can create a more inert surface.
Troubleshooting Guides
Issue 1: Low and Variable Recovery of this compound
This is the most direct consequence of adsorption. The following steps can help you troubleshoot and improve recovery.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting low this compound recovery.
Detailed Steps:
-
Evaluate Labware Material:
-
Problem: Standard glass or certain plastics may be causing significant adsorption.
-
Solution: Switch to polypropylene tubes and vials, which often exhibit lower adsorption for hydrophobic compounds compared to glass. If glass is necessary, consider silanized glassware.
-
-
Optimize Sample Solvent:
-
Problem: A purely aqueous sample solvent will likely lead to high adsorption of the lipophilic this compound.
-
Solution: Increase the organic content of your sample solvent. Eletriptan is soluble in methanol, DMSO, and DMF. A higher percentage of organic solvent in your final sample solution will help keep the analyte in solution and reduce its affinity for the labware surface.
-
-
Adjust Sample pH:
-
Problem: At neutral or basic pH, the silanol groups on glass surfaces are deprotonated and can ionically bind to the positively charged this compound.
-
Solution: Acidifying the sample solution (e.g., with 0.1% formic acid) can neutralize the silanol groups on glass surfaces, thereby reducing ionic adsorption.
-
-
Introduce Solvent Additives:
-
Problem: Residual active sites on the labware surface can still lead to adsorption.
-
Solution: Add a small amount of a "blocking agent" to your sample solvent.
-
For Hydrophobic Surfaces (Plastics): A low concentration of a non-ionic surfactant like Tween® or Triton™ can be effective.
-
For General Use: Consider adding a low concentration (e.g., 0.001% to 0.1%) of polyethylene glycol (PEG) to your sample diluent. PEG can coat the labware surface and reduce non-specific binding.
-
-
-
Consider Labware Pre-treatment:
-
Problem: For highly sensitive assays or persistent adsorption issues, further modification of the labware surface may be necessary.
-
Solution:
-
Silanization: Chemically modifying glass surfaces with a silanizing agent (e.g., dichlorodimethylsilane) replaces active silanol groups with a less reactive, often hydrophobic, layer.
-
Passivation: For stainless steel components in your analytical system (e.g., autosampler needles, tubing), passivation with an acid solution (e.g., nitric acid) can remove free iron and create a more inert chromium oxide layer.
-
-
Issue 2: Poor Peak Shape and Carryover in Chromatography
Adsorption within the analytical instrument, particularly in the injector and column, can lead to these issues.
Troubleshooting Workflow
Caption: Troubleshooting poor chromatography due to adsorption.
Detailed Steps:
-
Check for Adsorption in Autosampler Vials:
-
Problem: The issue may originate from the sample vial itself before injection.
-
Solution: Use low-adsorption vials (e.g., polypropylene or silanized glass) and an optimized sample solvent as described in the previous section.
-
-
Optimize Needle Wash Solution:
-
Problem: this compound may be adsorbing to the outside or inside of the autosampler needle, leading to carryover.
-
Solution: Ensure your needle wash solution is effective at removing a hydrophobic and basic compound. A wash solution with a high organic content and a small amount of acid (e.g., 80:20 acetonitrile:water with 0.1% formic acid) is often more effective than purely aqueous or neutral washes.
-
-
Evaluate and Passivate System Components:
-
Problem: Active sites within the fluidic path of the LC system can cause adsorption.
-
Solution: If carryover persists, consider passivating the LC system, especially if it has stainless steel components. This can be done by flushing the system with a passivating agent like nitric acid or a commercially available passivation solution. Always follow the instrument manufacturer's guidelines for such procedures.
-
Experimental Protocols
Protocol 1: Selection and Testing of Labware
Objective: To determine the optimal labware material for minimizing this compound adsorption.
Methodology:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working solutions at a low concentration (e.g., 10 ng/mL) in a typical sample diluent (e.g., 50:50 acetonitrile:water).
-
Aliquot the working solution into different types of vials/tubes (e.g., glass, silanized glass, polypropylene).
-
Prepare a control sample by adding the working solution directly to the injection solvent just before analysis (this represents 100% recovery).
-
Incubate the test samples for a relevant period (e.g., 4 hours) at room temperature.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the percent recovery for each labware type relative to the control.
Data Presentation:
| Labware Type | Mean Recovery (%) | Standard Deviation |
| Standard Glass | 65 | 5.2 |
| Polypropylene | 92 | 2.1 |
| Silanized Glass | 95 | 1.8 |
(Note: Data is illustrative and will vary based on experimental conditions.)
Protocol 2: Labware Passivation (Glassware)
Objective: To create an inert surface on glassware to reduce this compound adsorption.
Methodology: Warning: This procedure involves corrosive acids and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Thoroughly clean glassware with a laboratory-grade detergent and rinse with deionized water.
-
Immerse the glassware in a 20-30% (v/v) solution of nitric acid.
-
Allow the glassware to soak for at least 4 hours at room temperature.
-
Carefully remove the glassware and rinse extensively with deionized water (at least 5-7 times).
-
Dry the glassware in an oven at a temperature not exceeding 100°C.
-
Allow to cool to room temperature before use.
Protocol 3: Labware Silanization (Glassware)
Objective: To deactivate the glass surface by replacing active silanol groups.
Methodology: Warning: Silanizing agents are reactive and should be handled in a fume hood with appropriate PPE.
-
Ensure glassware is scrupulously clean and dry.
-
Prepare a 5% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in a non-polar solvent like toluene.
-
Immerse the glassware in the silanizing solution for 5-10 minutes.
-
Remove the glassware and rinse thoroughly with the same non-polar solvent (e.g., toluene), followed by methanol to remove excess reagent.
-
Dry the glassware in an oven at 100-120°C for at least one hour to cure the silane layer.
-
Allow to cool before use.
Logical Relationship of Mitigation Strategies
Caption: Factors contributing to adsorption and corresponding mitigation approaches.
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Eletriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different internal standards used in the cross-validation of bioanalytical methods for Eletriptan. While the ideal internal standard is often a stable isotope-labeled version of the analyte, such as Eletriptan-d3, this guide also evaluates the performance of alternative internal standards, Naratriptan and Sumatriptan-d6, based on available experimental data. This comparison aims to assist researchers in selecting the most appropriate internal standard and in understanding the critical parameters for method validation.
Stable isotope-labeled internal standards like this compound are generally preferred in quantitative bioanalysis using mass spectrometry.[1][2] This is because their physicochemical properties are very similar to the analyte, leading to comparable extraction recovery and ionization efficiency, which effectively compensates for matrix effects and variability during sample processing.[3]
Performance Comparison of Internal Standards
The following tables summarize the validation parameters from studies utilizing different internal standards for the quantification of Eletriptan in biological matrices. This data provides a basis for comparing the performance of these methods.
Table 1: Method using Naratriptan as an Internal Standard [4][5]
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 |
| Intra-day Precision (%CV) | 1.4 - 9.2% |
| Inter-day Precision (%CV) | 4.4 - 5.5% |
| Intra-day Accuracy | 96.8 - 103% |
| Inter-day Accuracy | 98.5 - 99.8% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Method using Sumatriptan-d6 as an Internal Standard [6]
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 220 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Quality Control (QC) Concentrations | 0.8, 4.0, 40, 80, 120 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis of Eletriptan in plasma.
Method 1: Using Naratriptan as Internal Standard[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add the internal standard (Naratriptan).
-
Add 2.5 mL of the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 300 µL of mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC
-
Column: Ascentis Express C18, 50 x 4.6 mm, 2.7 µm
-
Mobile Phase: 0.1% Formic acid: Methanol (40:60 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eletriptan: m/z 383.2 → 84.3
-
Naratriptan (IS): m/z 336.2 → 97.8
-
Method 2: Using Sumatriptan-d6 as Internal Standard[6]
1. Sample Preparation (Protein Precipitation):
-
To plasma or tissue homogenate samples, add three volumes of acetonitrile containing the internal standard (Sumatriptan-d6).
-
Centrifuge to precipitate proteins.
-
The supernatant can be directly analyzed or further processed.
2. Chromatographic Conditions:
-
UPLC System: Acquity UPLC
-
Mass Spectrometer: Xevo TQ-S Micro triple quadrupole
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Specific parent-product ion transitions for Eletriptan and Sumatriptan-d6 are monitored.
Experimental Workflow and Validation Process
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method. This process ensures the reliability and reproducibility of the method when transferred between laboratories or when modifications are made.
Caption: Bioanalytical Method Cross-Validation Workflow.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Eletriptan Analysis with Eletriptan-d3: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of eletriptan, with a focus on methods utilizing Eletriptan-d3 as an internal standard. The information is compiled from published single-laboratory validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting appropriate analytical techniques.
Mechanism of Action of Eletriptan
Eletriptan is a second-generation triptan medication used for the acute treatment of migraine headaches.[1] Its therapeutic effect is attributed to its high affinity and agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[2][3][4][5] The proposed mechanisms of action involve:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine pain.[3][4][6]
-
Inhibition of Neuropeptide Release: Eletriptan activates 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and substance P.[4][5] This action reduces neurogenic inflammation, a key contributor to migraine pathophysiology.[4]
-
Modulation of Central Pain Pathways: The drug is also thought to decrease the transmission of pain signals within the central nervous system by modulating activity in the trigeminal nucleus caudalis.[4]
Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][3][5]
Comparative Analysis of Analytical Methods
While a formal inter-laboratory comparison study for eletriptan analysis using this compound was not identified in the public domain, this guide summarizes the performance characteristics of various validated LC-MS/MS methods from individual research publications. These methods are crucial for pharmacokinetic and bioequivalence studies.
Table 1: Performance Characteristics of Published LC-MS/MS Methods for Eletriptan Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Naratriptan[7][8] | - | - |
| Linearity Range | 0.5–250.0 ng/mL[7][8] | 30-100 μg/ml[1] | 10 to 50 μg/ ml[9] |
| Correlation Coefficient (r²) | ≥ 0.9963[7][8] | > 0.995[10] | 0.999[9] |
| Intra-day Precision (%RSD) | 1.4–9.2%[7][8] | - | < 2.0[9] |
| Inter-day Precision (%RSD) | 4.4–5.5%[7][8] | - | - |
| Accuracy | 96.8–103%[7][8] | - | Within limits[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] | - | - |
| Extraction Method | Liquid-Liquid Extraction[7][8] | - | - |
| Chromatographic Column | Ascentis Express C18, 50 × 4.6 mm, 2.7 μm[7][8] | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm)[1] | Symmetry C18 (4.6×100nm, 3.5μm)[9] |
| Mobile Phase | 0.1% formic acid: methanol (40:60 v/v)[7][8] | Acetonitrile, Triethylamine (TEA) and Tetrahydrofuran (THF) (50:25:25 v/v/v), pH 6.3[1] | Phosphate buffer: Acetonitrile (60:40 v/v)[9] |
| Flow Rate | 0.5 mL/min[7][8] | 1.0ml/min[1] | 0.9 ml/min[9] |
| Detection | MS/MS (MRM)[7][8] | UV at 228 nm[1] | UV at 221 nm[9] |
| Ionization Mode | Positive[7][8] | - | - |
| MRM Transitions (m/z) | Eletriptan: 383.2→84.3; Naratriptan: 336.2→97.8[7][8] | - | - |
Note: The use of different internal standards and methodologies across studies should be considered when comparing performance.
Experimental Protocols
The following is a representative experimental protocol for the analysis of eletriptan in human plasma using LC-MS/MS, synthesized from published methods.[7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standard solution (e.g., this compound or Naratriptan).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl t-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
Mobile Phase: 0.1% formic acid in water: methanol (40:60, v/v)[7][8]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometry Parameters
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[8]
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijera.com [ijera.com]
- 10. Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413 [researchonline.jcu.edu.au]
A Comparative Analysis of the Stability Profiles of Eletriptan and Eletriptan-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Eletriptan and its deuterated analog, Eletriptan-d3. While direct comparative stability studies for this compound are not extensively available in published literature, this document synthesizes findings from forced degradation studies of Eletriptan and integrates the well-established principles of the kinetic isotope effect to infer the stability of this compound.
Executive Summary
Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine, is susceptible to degradation under various stress conditions, including hydrolysis, photolysis, and thermal stress. Forced degradation studies indicate that Eletriptan is particularly unstable in acidic, basic, and neutral hydrolytic environments, as well as upon exposure to light, leading to the formation of several degradation products. In contrast, the compound shows relative stability against oxidative stress.
The strategic replacement of hydrogen atoms with deuterium (to form this compound) is a common approach to enhance the metabolic stability of pharmaceuticals due to the kinetic isotope effect. This effect suggests that the breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond, thus slowing down reactions involving the cleavage of these bonds. Consequently, it is hypothesized that this compound would exhibit enhanced stability, particularly against degradation pathways that involve the cleavage of a C-H bond at a deuterated position.
Data Presentation: Forced Degradation of Eletriptan
The following table summarizes the degradation of Eletriptan under various stress conditions as reported in forced degradation studies[1][2][3].
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, up to 75°C | Significant degradation |
| Base Hydrolysis | 0.1 M - 1 M NaOH, up to 75°C | Significant degradation |
| Neutral Hydrolysis | Water, up to 75°C | Significant degradation |
| Oxidative Degradation | 3% - 15% H₂O₂, room temperature | Relatively stable |
| Photolytic Degradation | Methanol solution and solid state exposed to light | Significant degradation |
| Thermal Degradation | 75°C, methanol solution and solid state | Degradation observed |
Inferred Comparative Stability of this compound
Based on the principles of the kinetic isotope effect, the stability of this compound is expected to be enhanced under conditions where the degradation mechanism involves the cleavage of a C-H bond that is replaced by a C-D bond in the deuterated molecule[4][5][6][7].
Potential Advantages of this compound:
-
Improved Metabolic Stability: Deuteration at sites of metabolic oxidation can significantly slow down drug metabolism, leading to a longer half-life and potentially reduced dosing frequency[4][5][8].
-
Enhanced Chemical Stability: If the degradation pathways of Eletriptan involve the abstraction of a hydrogen atom as a rate-limiting step, this compound would likely exhibit greater stability under those specific stress conditions.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes reduce the formation of undesirable or toxic metabolites[8].
Experimental Protocols
Forced Degradation Study of Eletriptan
The following is a generalized protocol based on published stability-indicating methods for Eletriptan hydrobromide[1][2][3].
-
Preparation of Stock Solution: A stock solution of Eletriptan hydrobromide is prepared in a suitable solvent such as methanol.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with hydrochloric acid (0.1 M to 1 M) and heated at a specified temperature (e.g., 75°C) for a defined period.
-
Base Hydrolysis: The stock solution is treated with sodium hydroxide (0.1 M to 1 M) and heated.
-
Neutral Hydrolysis: The stock solution is mixed with water and heated.
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (3% to 15%) at room temperature.
-
Photolytic Degradation: The stock solution and solid drug substance are exposed to a light source (e.g., UV lamp or sunlight) for a specified duration.
-
Thermal Degradation: The stock solution and solid drug substance are heated in an oven at a set temperature (e.g., 75°C).
-
-
Sample Analysis: The stressed samples are then analyzed using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., XTerra, 150 mm x 3.9 mm, 5 µm)[1][2].
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylamine solution)[1][2][3].
-
Detection: UV detection at a specific wavelength (e.g., 225 nm)[1][2].
-
Column Temperature: Maintained at a constant temperature (e.g., 50°C)[1][2].
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[1][2][3].
Visualizations
Caption: Experimental workflow for forced degradation studies of Eletriptan.
Caption: Signaling pathway of Eletriptan in migraine treatment.
References
- 1. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing analytical methods for eletriptan with and without Eletriptan-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of eletriptan, a second-generation triptan used in the treatment of migraine headaches. We will explore two primary approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection without the use of an internal standard, and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing an internal standard. While the ideal internal standard is the deuterated form of the analyte (Eletriptan-d3), this guide will use a validated method with naratriptan as an internal standard to illustrate the principles and advantages of this approach, due to the limited availability of public domain data for a method using this compound.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The following tables summarize the key performance characteristics of two distinct analytical methods for eletriptan quantification.
Table 1: Method Performance Comparison
| Parameter | HPLC-UV (without Internal Standard) | LC-MS/MS (with Naratriptan as Internal Standard) |
| Linearity Range | 10 - 50 µg/mL | 0.5 - 250.0 ng/mL[1] |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.9963[1] |
| Precision (%RSD) | < 2% | Intra-day: 1.4 - 9.2%, Inter-day: 4.4 - 5.5%[1] |
| Accuracy (% Recovery) | 99.13% | 96.8 - 103%[1] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 10 µg/mL | 0.5 ng/mL[1] |
Table 2: Chromatographic and Detection Conditions
| Parameter | HPLC-UV (without Internal Standard) | LC-MS/MS (with Naratriptan as Internal Standard) |
| Chromatographic Column | Symmetry C18 (4.6 x 100mm, 3.5µm) | Ascentis Express C18 (50 × 4.6 mm, 2.7 μm)[1] |
| Mobile Phase | Phosphate buffer: Acetonitrile (60:40 v/v) | 0.1% Formic acid: Methanol (40:60 v/v)[1] |
| Flow Rate | 0.9 mL/min | 0.5 mL/min[1] |
| Detection | UV at 221 nm | MS/MS (MRM mode)[1] |
| Analyte Transition (m/z) | Not Applicable | 383.2 → 84.3[1] |
| Internal Standard Transition (m/z) | Not Applicable | 336.2 → 97.8 (for Naratriptan)[1] |
| Retention Time (Eletriptan) | 2.29 min | Not explicitly stated |
Experimental Protocols
Method 1: HPLC-UV for Eletriptan in Pharmaceutical Dosage Forms (Without Internal Standard)
This method is suitable for the quantification of eletriptan in bulk drug and pharmaceutical formulations where the concentration of the analyte is relatively high.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve eletriptan hydrobromide in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linearity range of 10-50 µg/mL.
-
Sample Preparation: Weigh and powder tablets. Dissolve a quantity of powder equivalent to a known amount of eletriptan in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to fall within the calibration range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Symmetry C18 (4.6 x 100mm, 3.5µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 221 nm.
-
Injection Volume: Not specified.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the eletriptan standard against its concentration.
-
Determine the concentration of eletriptan in the sample by interpolating its peak area on the calibration curve.
Method 2: LC-MS/MS for Eletriptan in Human Plasma (With Naratriptan as Internal Standard)
This highly sensitive and selective method is ideal for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of eletriptan need to be measured in complex biological matrices like plasma.[1]
1. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare separate stock solutions of eletriptan and the internal standard (naratriptan) in a suitable solvent.[1]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with known amounts of eletriptan to prepare calibration standards (ranging from 0.5 to 250.0 ng/mL) and QC samples at low, medium, and high concentrations.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add a known amount of the naratriptan internal standard solution.
-
Add 100 µL of 0.5 N sodium carbonate solution.
-
Add 2.5 mL of methyl tertiary butyl ether, vortex for 10 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Ascentis Express C18 (50 × 4.6 mm, 2.7 μm).[1]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and methanol (40:60 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
3. Data Analysis:
-
Calculate the peak area ratio of eletriptan to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the eletriptan standards.
-
Determine the concentration of eletriptan in the plasma samples from the calibration curve.
Mandatory Visualization
Caption: Bioanalytical workflow for eletriptan quantification using LC-MS/MS with an internal standard.
Caption: Mechanism of action of eletriptan in migraine treatment.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Eletriptan-d3
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Eletriptan-d3. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This compound, a deuterated analog of the potent serotonin receptor agonist Eletriptan, requires careful handling due to its pharmacological activity.
Hazard Identification and Personal Protective Equipment (PPE)
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (8-hour Time-Weighted Average) | [3][4] |
| Primary Hazards | Harmful if swallowed, causes serious eye damage, potential cardiovascular and central nervous system effects. | [1][2][3] |
A multi-layered approach to personal protection is mandatory, incorporating engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
Engineering controls are the primary line of defense. For handling powdered this compound, the following are essential:
| Control Measure | Specification | Rationale |
| Ventilated Enclosure | Chemical fume hood or a powder containment hood. | To minimize inhalation of airborne particles. |
| Contained Systems | Glove box or isolator for highly potent compound handling. | Provides the highest level of containment, especially for tasks with a high potential for aerosol generation. |
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][3] | To prevent skin contact. |
| Body Protection | A lab coat or disposable gown. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required if there is a potential for airborne dust and engineering controls are not sufficient to maintain exposure below the OEL.[2][3] | To prevent inhalation of the potent compound. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
